6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine

Descripción

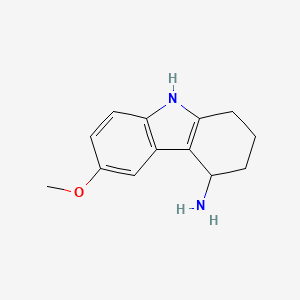

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine (C₁₃H₁₆N₂O) is a carbazole derivative characterized by a partially hydrogenated carbazole core with a methoxy group at position 6 and an amine group at position 4 (Figure 1). Carbazole alkaloids are known for their diverse biological activities, including antitumor, antifungal, and antimicrobial properties . The synthesis of such compounds often involves reductive amination or cyclization strategies, as exemplified by general routes for tetrahydrocarbazol-amines .

Figure 1: Core structure of this compound.

Propiedades

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-8-5-6-11-9(7-8)13-10(14)3-2-4-12(13)15-11/h5-7,10,15H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYWTQWSTLLUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C(CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine features a methoxy substituent at the 6-position and an amino group at the 4-position on the tetrahydrocarbazole scaffold. The tetrahydrocarbazole core is typically synthesized via Fischer indole synthesis, a classical and versatile method for carbazole derivatives. The amino group introduction at the 4-position is critical for biological activity and further functionalization.

Primary Synthetic Route: Fischer Indole Synthesis Followed by Amination

The most documented and industrially viable method to prepare this compound involves a two-step process:

Step 1: Formation of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one Intermediate

- Starting materials: 4-methoxyphenylhydrazine hydrochloride and 1,3-cyclohexanedione.

- Reaction: Condensation under acid catalysis forms 3-[2-(4-methoxyphenyl)hydrazone]cyclohexyl-1-enol or its hydrochloride salt.

- Cyclization: Fischer indole cyclization is performed in diphenyl ether solvent at 120–200°C (preferably 135–185°C) with a mass/volume ratio of substrate to solvent of 1:15 to 1:25.

- Outcome: High-yield synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one with high purity, suitable for industrial scale-up.

Step 2: Conversion of the 4-one to 4-amine

- The ketone group at the 4-position is reduced and aminated to introduce the amino functionality.

- Common reducing agents include lithium aluminum hydride or catalytic hydrogenation under controlled conditions.

- Amination can be achieved via reductive amination or direct amination protocols depending on the intermediate's reactivity.

This method is favored due to its simplicity, cost-effectiveness, and scalability, producing a pure product amenable to further pharmaceutical development.

Alternative Synthetic Routes and Their Limitations

- A previously reported method (U.S. Patent No. 3,634,420) involves condensation, cyclization, decarboxylation, and oxymethylation starting from trifluoromethyl cyclohexyl diketones and 3-aminocyclohexyl-2-enone. However, this route is lengthy and suffers from low overall yields.

- Other approaches include nitration of tetrahydrocarbazole derivatives followed by reduction to amino compounds, but these are less direct and may involve regioselectivity challenges and over-oxidation risks.

Reaction Conditions and Optimization Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Diphenyl ether | High boiling point suitable for Fischer indole synthesis |

| Substrate to solvent ratio | 1:15 to 1:25 (mass/volume) | Optimal 1:18 to 1:20 |

| Reaction temperature | 120–200°C | Preferred 135–185°C for best yield |

| Catalyst | Acid catalyst (e.g., HCl) | Promotes hydrazone formation and cyclization |

| Reducing agent for amination | Lithium aluminum hydride or catalytic hydrogenation | For ketone to amine conversion |

Purification and Characterization

- The product after Fischer indole synthesis is purified by crystallization or column chromatography.

- The amino derivative is often purified by recrystallization from ethanol or acetone.

- Structural confirmation is performed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

- Typical ¹H NMR signals include aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.7 ppm), and amino protons (broad singlet around δ 4–5 ppm).

- IR spectra confirm the presence of amino groups (~3400 cm⁻¹) and methoxy groups (~1250 cm⁻¹).

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Materials | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Hydrazone formation | 4-methoxyphenylhydrazine hydrochloride + 1,3-cyclohexanedione | Acid catalysis, room temp | High yield, forms hydrazone intermediate |

| 2 | Fischer indole cyclization | Hydrazone intermediate | Diphenyl ether, 135–185°C, 1:18–1:20 substrate/solvent | High yield, industrially scalable |

| 3 | Reduction/Amination | 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one | LiAlH4 or catalytic hydrogenation | Converts ketone to amine, high purity |

Research Findings and Industrial Relevance

- The method using diphenyl ether as solvent and acid-catalyzed hydrazone formation followed by Fischer indole cyclization is noted for its operational simplicity, flexibility, and high yields.

- The process uses readily available industrial raw materials, making it cost-effective.

- The final product purity is high, facilitating its use as a key intermediate in drug discovery and development.

- Compared to older methods, this approach reduces reaction steps and improves overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as LiAlH4 or NaBH4 are commonly used.

Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted carbazole derivatives. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and other reducing agents.

Substitution: Halogens, nucleophiles, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can have different biological and chemical properties.

Aplicaciones Científicas De Investigación

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.

Mecanismo De Acción

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, significantly influencing their physicochemical and biological properties:

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine | C₁₃H₁₆N₂O | Methoxy (C6), Amine (C4) | Amine at C4 increases polarity; methoxy enhances lipophilicity. |

| 2,3,4,9-Tetrahydro-1H-carbazol-6-amine | C₁₂H₁₄N₂ | Amine (C6) | Amine at C6 may alter hydrogen-bonding capacity compared to C4 isomers. |

| 2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one | C₁₄H₁₅NO₂ | Methoxy (C6), Methyl (C4), Ketone | Ketone group at C1 introduces hydrogen-bond acceptors; methyl at C4 enhances steric bulk. |

Crystal Structure Insights:

- The carbazole core in analogs like 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one adopts a non-planar conformation with a dihedral angle of 1.69° between aromatic rings. The cyclohexene ring exhibits an envelope conformation, influencing molecular packing and solubility .

- Hydrogen bonding (e.g., N–H···O interactions) and C–H···π stacking are critical for crystal lattice stability .

Actividad Biológica

Overview

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine is a compound belonging to the carbazole family, which is recognized for its diverse biological activities. This compound is characterized by a methoxy group at the 6th position and an amine group at the 4th position on the carbazole ring. These structural features significantly influence its chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of 216.28 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1427380-33-3 |

The biological activity of this compound involves its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes and modulate receptor activities, leading to significant biological effects such as:

- Anticancer Activity : This compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a related compound demonstrated effectiveness in suppressing bladder cancer progression by inhibiting the YAP1/TAZ signaling pathway .

- Antimicrobial Properties : The compound shows promise in combating microbial infections, although detailed studies are still ongoing to define its spectrum of activity.

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships (SAR) of carbazole derivatives. The initial findings indicate that modifications in the A-ring and B-ring significantly affect biological potency. For example:

- A-ring Substitution : Variations in substituents on the A-ring can enhance or diminish activity against specific targets.

- B-ring Deconstruction : Simplifying the B-ring often leads to inactive compounds, emphasizing the importance of maintaining the indole core structure for retaining biological activity .

Case Studies

- Bladder Cancer Inhibition : A study reported that N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine effectively inhibited bladder cancer cell viability by inducing phosphorylation of LATS1 and YAP1/TAZ in vitro and in mouse xenografts . This indicates a potential therapeutic application for bladder cancer treatment.

- CpxA Phosphatase Inhibition : Research highlighted that certain derivatives of carbazole can inhibit CpxA phosphatase activity in E. coli, leading to activation of the CpxRA system. This mechanism could be leveraged to explore new therapeutic avenues against bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under controlled temperature conditions (e.g., 120°C), as demonstrated in analogous carbazole derivatives . To optimize purity, employ recrystallization with polar aprotic solvents (e.g., DMF) or column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity validation should include HPLC with UV detection at λ = 254 nm and comparison with reference standards .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous structural elucidation, particularly to resolve stereochemistry and confirm the methoxy group positioning .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and carbon hybridization.

- Mass spectrometry (HRMS) for molecular ion confirmation and isotopic pattern analysis.

- IR spectroscopy to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Cross-validate results with computational predictions (e.g., DFT for IR bands) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to carbazole derivatives (e.g., antimicrobial or antitumor targets). Use molecular docking studies to predict binding affinities against protein targets (e.g., cytochrome P450 or kinase enzymes), followed by enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT for reaction pathway analysis) and molecular dynamics simulations to predict reactivity and stability. Use AI-driven platforms (e.g., COMSOL Multiphysics integration) to optimize reaction conditions and screen virtual libraries for ADMET properties. Validate predictions with parallel synthesis and high-throughput screening .

Q. What experimental designs are effective for resolving contradictions in spectral or biological data?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting spectral outcomes. For biological data discrepancies, use orthogonal assays (e.g., SPR for binding kinetics alongside cellular viability tests) and meta-analysis frameworks to reconcile results. Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models to validate structural hypotheses .

Q. How can reaction engineering principles optimize the scalability of synthesis?

- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) to purify intermediates in flow chemistry setups. Use process control algorithms (e.g., PID controllers) to maintain optimal pH and temperature during exothermic steps. Simulate reactor designs (e.g., CSTR vs. PFR) using software like Aspen Plus to minimize byproduct formation .

Methodological Framework for Data Analysis

- Handling Contradictions : Establish a feedback loop where experimental data informs computational refinements (e.g., adjusting force fields in molecular modeling). Use Bayesian statistics to quantify uncertainty in conflicting datasets .

- Theoretical Alignment : Anchor research questions in carbazole pharmacology (e.g., serotonin receptor modulation) or heterocyclic reaction mechanisms to guide hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.